4-O-Metil-D-glucosa

Descripción general

Descripción

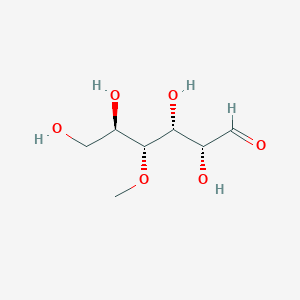

4-O-Methyl-D-glucose is a glucose derivative that has shown significant effectiveness in unraveling the intricate mechanisms of glucose transporters and their influence on glucose metabolism . It is a monosaccharide with the molecular formula C7H14O6 and a molecular weight of 194.18 .

Molecular Structure Analysis

The molecular structure of 4-O-Methyl-D-glucose consists of a glucose molecule with a methoxy group (-OCH3) attached to the 4th carbon . The InChI Key is GQYKSISLCPUNJT-BDVNFPICSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-O-Methyl-D-glucose include a boiling point of 456.9±45.0 °C, a density of 1.394±0.06 g/cm3, and a pKa of 12.42±0.20 .

Aplicaciones Científicas De Investigación

Producción de Xilooligosacáridos

4-O-Metil-D-glucosa se puede utilizar en la producción enzimática de xilooligosacáridos (XOS) a partir de biomasa lignocelulósica arabino- y glucuronoxilanos . Los XOS tienen amplias aplicaciones en las industrias alimentaria, de piensos, farmacéutica y cosmética . Se ha demostrado que tienen efectos prebióticos mejorados, confiriendo beneficios para la salud a humanos y animales .

Producción de Ácido 4-O-Metil D-Glucárico

This compound se puede utilizar en la producción enzimática de ácido 4-O-metil D-glucárico a partir de xilano de madera dura . Este químico de base biológica tiene aplicaciones potenciales en los campos de los detergentes y los biopolímeros . La vía enzimática desarrollada combina una α-glucuronidasa GH115 y una gluco-oligosacárido oxidasa AA7 para producir este químico de base biológica a partir de glucuronoxilano .

Síntesis de Soforolipidos

This compound se puede utilizar en la modificación química y enzimática de soforolipidos . Los soforolipidos son un tipo de biotensioactivo con aplicaciones potenciales en las industrias alimentaria, cosmética y farmacéutica .

Producción de Productos de Valor Añadido a partir de Residuos Agrícolas

This compound se puede utilizar en la transformación sostenible de residuos agrícolas en productos de valor añadido . Este enfoque se alinea con la tendencia hacia la producción sostenible y respetuosa con el medio ambiente y satisface las demandas de los consumidores por productos “verdes” funcionales <svg class="icon" height="16" p

Safety and Hazards

When handling 4-O-Methyl-D-glucose, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The future directions of 4-O-Methyl-D-glucose research could involve its potential applications in the development of carbohydrate-containing therapeutics. This could include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials . Additionally, the use of 4-O-Methyl-D-glucose in dynamic glucose-enhanced (DGE) MRI for cancer detection is also a promising area of research .

Mecanismo De Acción

Target of Action

The primary targets of 4-O-Methyl-D-glucose are the enzymes AxyAgu115A , a GH115 α-glucuronidase from Amphibacillus xylanus, and GOOX-Y300A , an AA7 gluco-oligosaccharide oxidase from Sarocladium strictum . These enzymes play a crucial role in the biochemical conversion of glucuronoxylan, a major form of hemicellulose present in wood and agricultural fiber .

Mode of Action

The enzyme AxyAgu115A releases almost all 4-O-methyl-D-glucuronic acid from glucuronoxylan . Following this, the GOOX-Y300A variant converts 4-O-methyl-D-glucuronic acid to the corresponding glucaric acid . Both enzymes work effectively at alkaline conditions that increase xylan solubility .

Biochemical Pathways

The action of 4-O-Methyl-D-glucose affects the glucuronic acid metabolism pathway . This pathway catalyzes the conversion of glucose to glucuronic acid (GlcA), ascorbic acid, and pentoses, and also provides biosynthetic precursors (nucleotide sugars) to synthesize glycans . In this pathway, glucose-6-phosphate (G6P) formed from glucose is isomerized into glucose-1-phosphate (G1P) by phosphoglucomutase .

Pharmacokinetics

The enzymatic pathway developed for its conversion requires only two enzymes and avoids the supplementation of costly cofactors . This suggests that the compound’s ADME properties and bioavailability may be influenced by the efficiency of these enzymes and the conditions under which they operate.

Result of Action

The result of the action of 4-O-Methyl-D-glucose is the production of glucaric acid, a value-added chemical with potential applications as a versatile platform chemical, food additive, metal sequestering agent, and therapeutic agent . The yield of glucaric acid in this process was 0.62 g/g 4-O-methyl-D-glucuronic acid .

Action Environment

The enzymes involved in the action of 4-O-Methyl-D-glucose work effectively at alkaline conditions that increase xylan solubility This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment

Análisis Bioquímico

Biochemical Properties

4-O-Methyl-D-glucose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with glucuronate esterases (GEs), enzymes that can cleave ester bonds, playing a crucial role in biomass saccharification, which is important for the production of biofuels and biochemical products .

Molecular Mechanism

At the molecular level, 4-O-Methyl-D-glucose exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to interact with glucuronate esterases, influencing their activity and thus affecting the breakdown of complex carbohydrates .

Metabolic Pathways

4-O-Methyl-D-glucose is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, it is known to interact with glucuronate esterases in the breakdown of complex carbohydrates .

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-methoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYKSISLCPUNJT-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(CO)O)C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315186 | |

| Record name | 4-O-Methyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4132-38-1 | |

| Record name | 4-O-Methyl-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

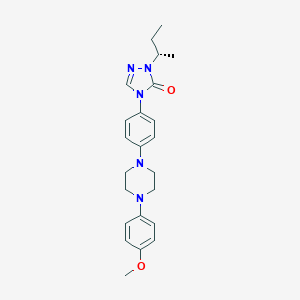

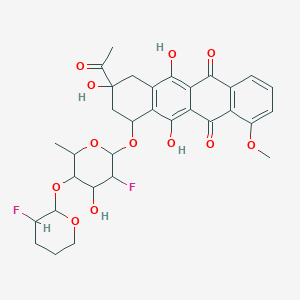

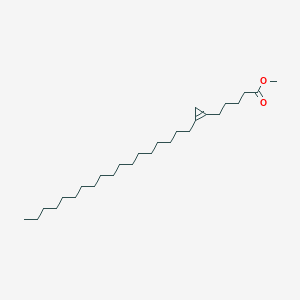

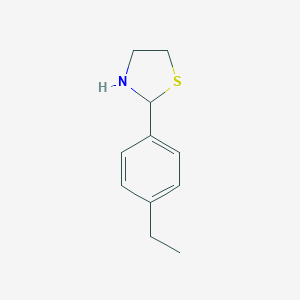

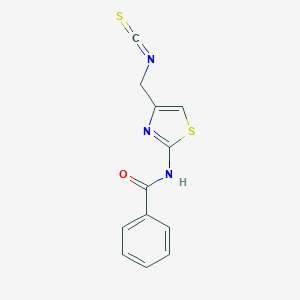

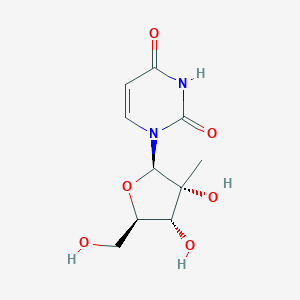

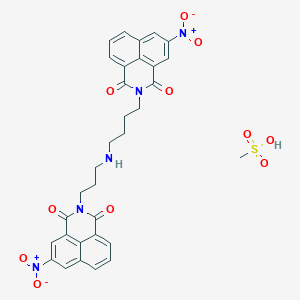

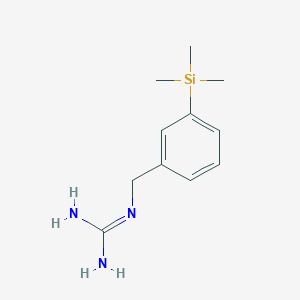

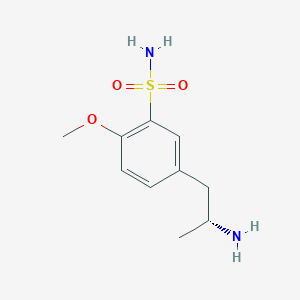

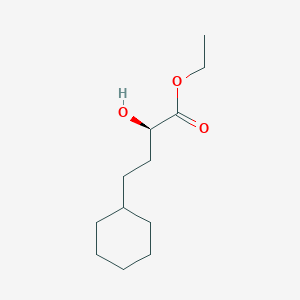

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 4-O-Methyl-D-glucose?

A: 4-O-Methyl-D-glucose has been identified as a component of the hemicellulose extracted from Populus tacamahacca Mill [] and Populus tremuloïdes []. Specifically, it is obtained by hydrolysis of 2-O-(4-O-methyl-D-glucopyranuronosido)-D-xylose, a constituent of these hemicelluloses.

Q2: Can you describe a novel synthesis method for 4-O-Methyl-D-glucose?

A: While the provided abstracts don't detail specific synthetic procedures, one abstract mentions a "new synthesis" of 4-O-Methyl-D-glucose []. Unfortunately, without access to the full text, the specific steps involved in this synthesis remain unclear.

Q3: How does 4-O-Methyl-D-glucose behave under alkaline conditions?

A: 4-O-Methyl-D-glucose undergoes alkaline degradation, similar to other sugars like cellobiose and maltose []. This degradation process is relevant to the formation of saccharinic acids [] and has been studied in the context of cellulose and amylose degradation as well [].

Q4: How does 4-O-Methyl-D-glucose compare to other sugars in its reaction with 2-anthraquinone-sulfonic acid?

A: One study investigated the reaction of 4-O-Methyl-D-glucose with 2-anthraquinone-sulfonic acid []. This reaction was also performed on other sugars like cellobiose and maltose. While the abstract doesn't specify the results, it indicates the formation of 2-C-carboxyaldoses and aldonic acids as products. Comparing the product yields and reaction kinetics between 4-O-Methyl-D-glucose and other sugars might provide insights into its reactivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)